1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound characterized by its pyrazole ring structure, which is substituted with a bromophenyl group. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine typically involves several methods, including:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. These methods are designed to maximize yield while minimizing by-products, ensuring consistent quality in large-scale production.
The molecular structure of 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine features a pyrazole ring with a bromophenyl substituent at one position and a methyl group at another. The InChI key for this compound is XBGQAVPNQRLZOV-UHFFFAOYSA-N, indicating its unique chemical identity .
Key structural data includes:
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine primarily involves its interaction with biological targets due to its structural features. The pyrazole ring is known to exhibit various pharmacological activities, including anti-inflammatory and antitumor effects.
The compound's action mechanism often involves binding to specific enzymes or receptors, leading to modulation of biological pathways. Detailed mechanistic studies are essential for understanding its potential therapeutic applications .
Key chemical properties include:
Relevant data indicates that the compound may exhibit moderate solubility in organic solvents but limited solubility in water due to its hydrophobic bromophenyl group .
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine has several scientific uses:
This compound exemplifies the versatility of pyrazole derivatives in medicinal chemistry and organic synthesis, highlighting its potential impact on drug discovery and development.
Pyrazole derivatives represent a cornerstone of heterocyclic chemistry due to their structural versatility and broad pharmacological profiles. As five-membered aromatic rings containing two adjacent nitrogen atoms, pyrazoles exhibit remarkable stability and tunable electronic properties, making them ideal building blocks for drug discovery. The 1H-pyrazole nucleus serves as a privileged scaffold in numerous therapeutic agents, including the antipsychotic CDPPB, the anti-obesity drug rimonabant, and the antidepressant fezolamide [7]. Their significance extends to natural products (e.g., the amino acid derivative L-pyrazol-1-yl-alanine) and agrochemicals, underscoring interdisciplinary relevance.
The reactivity of pyrazoles permits selective functionalization at N1, C3, C4, and C5 positions, enabling the synthesis of tailored derivatives. For instance, 5-aminopyrazoles are particularly valuable synthons for constructing fused heterocycles due to the nucleophilic character of the exocyclic amine [3] [7]. This flexibility facilitates the development of compounds with optimized pharmacokinetic properties and target specificity, positioning pyrazoles as indispensable tools in medicinal chemistry.
Table 1: Biologically Active Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Rimonabant | Anti-obesity | 1,5-Diaryl-3-carboxamide pyrazole |
Fezolamide | Antidepressant | 3-Trifluoromethyl-4-aminopyrazole |
Betazole | H₂-receptor agonist | 3-Methylpyrazole |
CDPPB | Antipsychotic | 3-Cyano-4-methylpyrazole |
Bromophenyl-substituted pyrazolamines exhibit distinct structural classes defined by the substitution pattern on the pyrazole ring. 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine (CAS: 1554980-55-0, Molecular Formula: C₁₀H₁₀BrN₃, MW: 252.11 g/mol) features a 4-bromophenyl group directly attached to N1 and a methyl group at C3, with the amine at C4 [1] [5]. Its isomeric counterpart, 1-[(4-bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine (CAS: 1548334-19-5, C₁₁H₁₂BrN₃, MW: 266.14 g/mol), incorporates a benzyl linker between N1 and the bromophenyl ring [2] [6]. This subtle difference significantly impacts steric and electronic properties:
Table 2: Structural and Physicochemical Comparison of Key Bromophenyl Pyrazolamines
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation |
---|---|---|---|---|
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-4-amine | 1554980-55-0 | C₁₀H₁₀BrN₃ | 252.11 | NC1=CN(C2=CC=C(Br)C=C2)N=C1C |
1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine | 1548334-19-5 | C₁₁H₁₂BrN₃ | 266.14 | NC1=CN(CC2=CC=C(Br)C=C2)N=C1C |
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine | - | C₁₀H₉Br₂N₃ | 315.01 | Cc1nn(c(N)c1Br)-c2ccc(Br)cc2 |
Higher-halogenated variants like 4-bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₉Br₂N₃, MW: 315.01 g/mol) introduce additional steric constraints and electronic perturbations [8]. Such structural diversity enables systematic exploration of structure-activity relationships (SAR) in pharmacological studies.
Despite the synthetic accessibility of bromophenyl pyrazolamines, critical knowledge gaps persist:
Addressing these gaps could unlock applications in oncology (via kinase inhibition) and neurodegenerative disease (via AChE modulation), positioning bromophenyl pyrazolamines as versatile scaffolds for therapeutic innovation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: